5-Methyl-2-(trifluoromethyl)benzyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

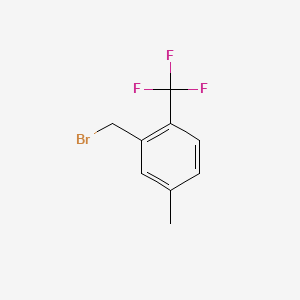

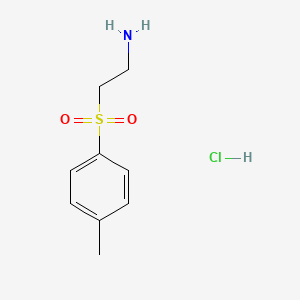

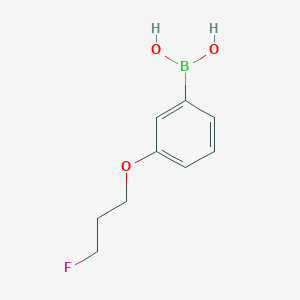

5-Methyl-2-(trifluoromethyl)benzyl bromide is a chemical compound with the molecular formula C9H8BrF3. It is a solid substance . It is used in proteomics research .

Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)benzyl bromide involves stirring the reaction mixture at room temperature for 2 hours. The toluene is then distilled under reduced pressure, and the residue is dissolved in methylene chloride, treated with water, and adjusted to pH 8.0 with potassium hydrogen carbonate .Molecular Structure Analysis

The molecular structure of 5-Methyl-2-(trifluoromethyl)benzyl bromide can be represented by the SMILES stringCC1=CC(CBr)=C(C(F)(F)F)C=C1 . The InChI representation is 1S/C9H8BrF3/c1-6-2-3-8(9(11,12)13)7(4-6)5-10/h2-4H,5H2,1H3 . Physical And Chemical Properties Analysis

5-Methyl-2-(trifluoromethyl)benzyl bromide is a solid substance . It has a molecular weight of 253.06 . The refractive index n20/D is 1.449 (lit.) . The boiling point is 176 °C (lit.) , and the density is 1.674 g/mL at 25 °C (lit.) .Scientific Research Applications

Structural Treatment Efficacy in Pest Management

5-Methyl-2-(trifluoromethyl)benzyl bromide, as part of methyl bromide compounds, has been studied for its effectiveness in structural treatments against pests like Tribolium castaneum and Tribolium confusum in food facilities. Despite the phase-out of methyl bromide due to environmental concerns, research like Campbell et al. (2015) has evaluated alternative treatments such as sulfuryl fluoride and heat, showing that these alternatives can effectively reduce pest populations, albeit with varying efficacy across treatments. This study underscores the need for continued evaluation of methyl bromide alternatives in pest management within food processing and storage environments (Campbell, J., Buckman, K., Fields, P., & Subramanyam, B., 2015).

Environmental and Health Implications

The environmental and health implications of using methyl bromide compounds, including 5-Methyl-2-(trifluoromethyl)benzyl bromide, have been extensively reviewed, focusing on the neurotoxicity and potential risks associated with exposure. Studies have elaborated on both the acute and subchronic neurotoxic effects in animal models, emphasizing the importance of safety precautions and regulatory measures to mitigate exposure risks in contexts where these compounds are used (Piccirillo, V., & Piccirillo, A., 2010).

Alternatives and Integrated Pest Management

Research into alternatives for methyl bromide, including structural heat treatment, has gained traction in response to environmental and health concerns. Mahroof (2007) discussed the application of heat treatment in food-processing facilities as a viable alternative for pest management. This method involves elevating the ambient temperature to levels lethal to stored-product insect pests, presenting an environmentally friendly and effective strategy for pest control in the absence of chemical fumigants like methyl bromide (Mahroof, R., 2007).

Safety and Hazards

5-Methyl-2-(trifluoromethyl)benzyl bromide is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . It is non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects . It causes severe skin burns and eye damage . It may cause respiratory irritation . The product is a corrosive material .

properties

IUPAC Name |

2-(bromomethyl)-4-methyl-1-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c1-6-2-3-8(9(11,12)13)7(4-6)5-10/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCECDRXXOHBVSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590666 |

Source

|

| Record name | 2-(Bromomethyl)-4-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(trifluoromethyl)benzyl bromide | |

CAS RN |

886502-86-9 |

Source

|

| Record name | 2-(Bromomethyl)-4-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B1318675.png)

![6-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1318676.png)